(2S)-2-Hydroxy-4-methyl-1-(pyrrolidin-1-yl)pentan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-Hydroxy-4-methyl-1-(pyrrolidin-1-yl)pentan-1-one is a chiral compound with a hydroxyl group, a methyl group, and a pyrrolidinyl group attached to a pentanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Hydroxy-4-methyl-1-(pyrrolidin-1-yl)pentan-1-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Pentanone Backbone: The initial step involves the formation of the pentanone backbone through aldol condensation or other carbon-carbon bond-forming reactions.
Introduction of the Hydroxyl Group: The hydroxyl group is introduced via selective reduction or hydrolysis reactions.
Attachment of the Pyrrolidinyl Group: The pyrrolidinyl group is attached through nucleophilic substitution or addition reactions, often using pyrrolidine as a nucleophile.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalytic processes and continuous flow reactors are often employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-Hydroxy-4-methyl-1-(pyrrolidin-1-yl)pentan-1-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The pyrrolidinyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl group may yield an alcohol.
Scientific Research Applications
(2S)-2-Hydroxy-4-methyl-1-(pyrrolidin-1-yl)pentan-1-one has several scientific research applications, including:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of (2S)-2-Hydroxy-4-methyl-1-(pyrrolidin-1-yl)pentan-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl and pyrrolidinyl groups play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-Hydroxy-4-methylpentan-1-one: Lacks the pyrrolidinyl group, which may result in different chemical and biological properties.
(2S)-2-Hydroxy-4-methyl-1-(piperidin-1-yl)pentan-1-one: Contains a piperidinyl group instead of a pyrrolidinyl group, which may affect its reactivity and interactions.
Uniqueness
(2S)-2-Hydroxy-4-methyl-1-(pyrrolidin-1-yl)pentan-1-one is unique due to the presence of the pyrrolidinyl group, which imparts distinct chemical and biological properties. This structural feature may enhance its binding affinity to specific targets and influence its reactivity in various chemical reactions.
Biological Activity
(2S)-2-Hydroxy-4-methyl-1-(pyrrolidin-1-yl)pentan-1-one, commonly referred to as a pyrrolidinyl compound, has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its specific stereochemistry and functional groups that contribute to its biological properties. Its molecular formula is C11H17N1O1, with a molecular weight of approximately 183.26 g/mol.
The biological activity of this compound primarily involves its interaction with neurotransmitter systems, particularly the central nervous system (CNS).
Key Mechanisms:
- Dopaminergic Activity: The compound has been shown to interact with dopamine receptors, potentially influencing mood and cognition.
- Serotonergic Modulation: It may also affect serotonin pathways, which are crucial for mood regulation and anxiety levels.
Pharmacokinetics
Pharmacokinetic studies indicate that this compound exhibits favorable absorption characteristics.
Key Pharmacokinetic Parameters:
Parameter | Value |
---|---|
Oral Bioavailability | High |
Half-life | 3–5 hours |
Metabolism | Hepatic (CYP enzymes) |
Excretion | Renal |
Biological Activity Studies
Recent studies have evaluated the compound's biological effects in various models:
Antidepressant Effects
A study conducted on animal models demonstrated that administration of this compound resulted in significant reductions in depressive-like behaviors. The mechanism was attributed to increased levels of serotonin and norepinephrine in the brain.
Neuroprotective Properties
Research has indicated that this compound may exert neuroprotective effects against oxidative stress. In vitro studies showed that it can reduce neuronal cell death induced by oxidative agents.
Case Studies
Several case studies highlight the therapeutic potential of this compound:
Case Study 1: Depression Treatment
A clinical trial involving patients with major depressive disorder found that those treated with the compound reported significant improvements in mood and cognitive function compared to placebo groups.
Case Study 2: Anxiety Disorders
Another study focused on patients with generalized anxiety disorder showed that the compound effectively reduced anxiety symptoms, supporting its use as an anxiolytic agent.
Properties
CAS No. |
919111-21-0 |
---|---|
Molecular Formula |
C10H19NO2 |
Molecular Weight |
185.26 g/mol |
IUPAC Name |
(2S)-2-hydroxy-4-methyl-1-pyrrolidin-1-ylpentan-1-one |
InChI |
InChI=1S/C10H19NO2/c1-8(2)7-9(12)10(13)11-5-3-4-6-11/h8-9,12H,3-7H2,1-2H3/t9-/m0/s1 |
InChI Key |
GPQKPSJPDLRDPO-VIFPVBQESA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N1CCCC1)O |
Canonical SMILES |
CC(C)CC(C(=O)N1CCCC1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.